molecular formula C9H15NO2 B13271743 2-(1-Ethylpiperidin-4-ylidene)acetic acid

2-(1-Ethylpiperidin-4-ylidene)acetic acid

Cat. No.: B13271743
M. Wt: 169.22 g/mol
InChI Key: ABFZLEOTMIDUBD-UHFFFAOYSA-N
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Description

2-(1-Ethylpiperidin-4-ylidene)acetic acid is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol It is characterized by the presence of a piperidine ring substituted with an ethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpiperidin-4-ylidene)acetic acid typically involves the reaction of 1-ethylpiperidine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpiperidin-4-ylidene)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Ethylpiperidin-4-ylidene)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Ethylpiperidin-4-ylidene)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethylpiperidine-4-carboxylic acid
  • 1-Methylpiperidin-4-ylidene)acetic acid
  • 4-(Aminocarbonyl)piperidin-1-yl)acetic acid hydrate

Uniqueness

2-(1-Ethylpiperidin-4-ylidene)acetic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique pharmacological effects .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-(1-ethylpiperidin-4-ylidene)acetic acid

InChI

InChI=1S/C9H15NO2/c1-2-10-5-3-8(4-6-10)7-9(11)12/h7H,2-6H2,1H3,(H,11,12)

InChI Key

ABFZLEOTMIDUBD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=CC(=O)O)CC1

Origin of Product

United States

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